METHYL 6-DEOXY-2-O-METHYL-A-D-GALACTOPYRANOSIDE

Descripción general

Descripción

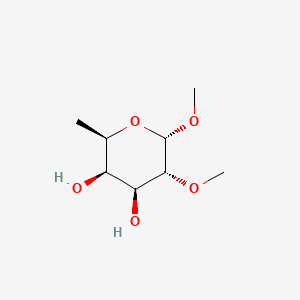

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is a pivotal compound in the biomedical realm, renowned for its vast potential in combating various ailments, including cancer, diabetes, and infectious diseases. This compound is a monosaccharide derivative with the molecular formula C8H16O5 and a molecular weight of 192.21.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside typically involves the methylation of 6-deoxy-α-D-galactopyranoside. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of azides or ethers.

Aplicaciones Científicas De Investigación

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:

Mecanismo De Acción

The mechanism of action of Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby exerting its therapeutic effects. The compound may also interact with cell surface receptors, influencing cellular signaling pathways and modulating immune responses.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Similar in structure but contains an acetamido group.

Methyl-β-D-thiogalactoside: Contains a sulfur atom in place of an oxygen atom.

α-Methyl-D-mannopyranoside: Similar monosaccharide derivative but with a different stereochemistry

Uniqueness

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside is unique due to its specific methylation pattern and the absence of a hydroxyl group at the 6-position. This structural uniqueness contributes to its distinct biochemical properties and therapeutic potential.

Actividad Biológica

Methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside (CAS Number: 59981-27-0) is a glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside typically involves several chemical reactions, including deoxygenation and methylation processes. Various methods have been reported in literature, showcasing the compound's versatility in structural modifications for enhanced biological activity. For instance, derivatives have been synthesized to evaluate their antimicrobial properties and binding affinities with specific proteins through molecular docking studies .

Antimicrobial Properties

Recent studies indicate that methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside exhibits significant antimicrobial activity. In vitro evaluations have demonstrated its effectiveness against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Aspergillus fumigatus | Higher binding energy than fluconazole | |

| E. coli | Antibacterial effects noted | |

| Candida albicans | Antifungal activity observed |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxic Effects

The compound has also shown cytotoxic effects in cancer cell lines. In a study involving Ehrlich ascites carcinoma (EAC) cells, methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside inhibited cell proliferation by approximately 10.36%, with an IC50 value of 2602.23 μg/mL in the MTT assay . This suggests potential applications in cancer therapy, although further investigations are necessary to elucidate the underlying mechanisms.

The biological activities of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside appear to be mediated through multiple mechanisms:

- Molecular Interaction : Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in various biological pathways, enhancing its therapeutic potential .

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can contribute to its cytoprotective effects against oxidative stress-induced damage .

- Immunomodulatory Effects : Preliminary studies suggest that derivatives of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside may modulate immune responses, indicating a broader scope of biological activity beyond antimicrobial and cytotoxic effects .

Case Studies

Several case studies highlight the biological significance of methyl 6-deoxy-2-O-methyl-α-D-galactopyranoside:

- Study on Antifungal Activity : A series of derivatives were synthesized and tested against fungal strains, revealing promising antifungal activity superior to traditional antifungal agents such as fluconazole .

- Cytotoxicity in Cancer Models : Research involving various cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis, supporting its potential as an anticancer agent .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPXMSHWUAJJI-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346720 | |

| Record name | Methyl-2-O-methylfucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59981-27-0 | |

| Record name | Methyl-2-O-methylfucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.